N-butan-2-yl-3,4-dimethoxybenzamide
Description
N-Butan-2-yl-3,4-dimethoxybenzamide is a substituted benzamide characterized by a branched butan-2-yl group attached to the amide nitrogen and methoxy substituents at the 3- and 4-positions of the aromatic ring.
Properties
IUPAC Name |
N-butan-2-yl-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)10-6-7-11(16-3)12(8-10)17-4/h6-9H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJZYJHQHISNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of N-butan-2-yl-3,4-dimethoxybenzylamine.
Substitution: Formation of halogenated derivatives such as 3,4-dimethoxybenzyl chloride.
Scientific Research Applications
N-butan-2-yl-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butan-2-yl-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
N,N-Diethyl-3,4-dimethoxybenzamide (Compound 22)
- Structure : Features two ethyl groups on the amide nitrogen instead of a branched butan-2-yl chain .
- Synthesis : Produced via copper-catalyzed oxidative coupling of 3,4-dimethoxybenzoic acid and N,N-diethylformamide, yielding 83% as a yellow oil .
- Key Properties :
N-Acetyl-3,4-dimethoxybenzamide
- Structure : Contains an acetyl group (-COCH3) instead of an alkyl chain on the amide nitrogen .
- Synthesis : Prepared via microwave-assisted imidation, yielding a white solid (mp 165–168°C) .
- Key Properties :
3,4-Dimethoxy-N-(thiadiazolyl)benzamide Derivatives
- Structure : Substituted with heterocycles (e.g., 1,3,4-thiadiazol-2-yl) instead of alkyl/aryl groups .
- Example: 3,4-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 893230-67-6). Molecular Weight: 335.42 g/mol (vs. 237 g/mol for N,N-diethyl analog) . Bioactivity Potential: Thiadiazole rings are associated with antimicrobial and anticancer properties, suggesting divergent applications compared to alkyl-substituted benzamides .
Reactivity Trends
- Dealkylation : Tertiary amides (e.g., N,N-diethyl) undergo copper-mediated dealkylation to secondary amides, while acetylated or primary amides remain stable .
- Electronic Effects: Methoxy groups enhance resonance stabilization of the amide bond, reducing susceptibility to hydrolysis compared to non-substituted benzamides .
Physicochemical Properties
| Property | N-Butan-2-yl-3,4-dimethoxybenzamide (Inferred) | N,N-Diethyl-3,4-dimethoxybenzamide | N-Acetyl-3,4-dimethoxybenzamide |
|---|---|---|---|
| Physical State | Likely liquid (analogous to compound 22) | Yellow oil | White solid |
| Melting Point | Not reported | Not applicable (oil) | 165–168°C |
| Key NMR Signals (δ ppm) | ~1.2–1.5 (branched CH3), ~3.9 (OCH3) | 1.12–1.24 (CH2CH3), 3.89–3.90 (OCH3) | 2.62 (COCH3), 3.92–3.95 (OCH3) |
| Solubility | Moderate in organic solvents | High in polar solvents (EtOAc) | Low in non-polar solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
